4-Methyl-2-methylene-1,2-dihydropyridine
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Overview
Description
4-Methyl-2-methylene-1,2-dihydropyridine is a heterocyclic organic compound that belongs to the dihydropyridine family This compound is characterized by a pyridine ring with a methyl group at the fourth position and a methylene group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-methylene-1,2-dihydropyridine can be achieved through various methods. One common approach involves the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia. The reaction typically proceeds under mild conditions and can be catalyzed by various catalysts, including metal-based and organic catalysts .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-methylene-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, piperidines, and other heterocyclic compounds .
Scientific Research Applications
4-Methyl-2-methylene-1,2-dihydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a calcium channel blocker, which can have implications in treating cardiovascular diseases.
Medicine: It is explored for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 4-Methyl-2-methylene-1,2-dihydropyridine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium ion flow, which is crucial for various physiological processes. This mechanism is particularly relevant in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and other conditions .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in medications like nifedipine and amlodipine.
1,2-Dihydropyridine:
Uniqueness: 4-Methyl-2-methylene-1,2-dihydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Methyl-2-methylene-1,2-dihydropyridine (CAS No. 144486-76-0) is a dihydropyridine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a pyridine ring with a methyl group and a methylene group that contribute to its unique chemical reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of dihydropyridine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxicity of this compound on HeLa and MCF-7 cancer cell lines using the MTT assay. The results indicated an IC50 value of approximately 28.3 µM , suggesting moderate potency against these cell lines. The compound induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase by inhibiting cyclin-dependent kinases (CDK4/6) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 28.3 | Apoptosis induction via ROS |
MCF-7 | 56.6 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
This compound has also shown promise as an inhibitor of specific enzymes involved in metabolic pathways.
Case Study: h-TNAP Inhibition
In a comparative study against the standard inhibitor levamisole, this compound exhibited an IC50 value significantly lower than that of levamisole (22.65 ± 1.60 µM), demonstrating its potential as a more effective inhibitor .
Compound | IC50 (µM) |
---|---|
4-Methyl-2-methylene-1,2-DHP | 1.32 |
Levamisole | 22.65 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : By inhibiting CDK4/6, it prevents cells from progressing to the S phase.
- Enzyme Interaction : Its structure allows for favorable interactions with enzyme active sites through π−π stacking and hydrogen bonding.
Properties
IUPAC Name |
4-methyl-2-methylidene-1H-pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-8-7(2)5-6/h3-5,8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUARPGSEKKLRJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C)NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.